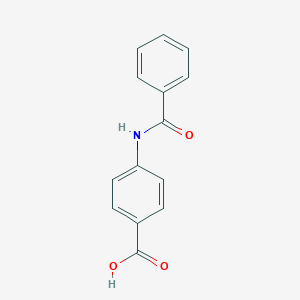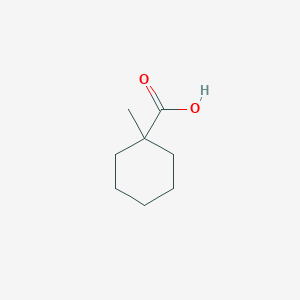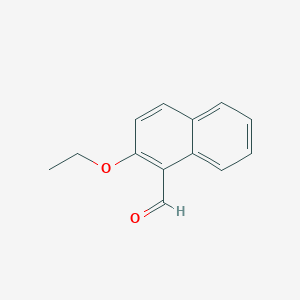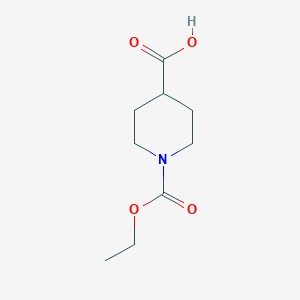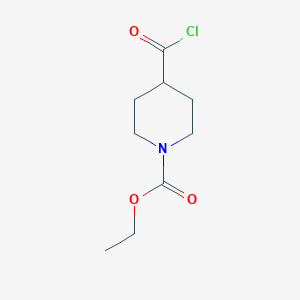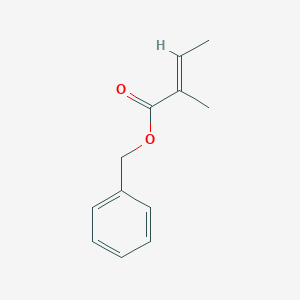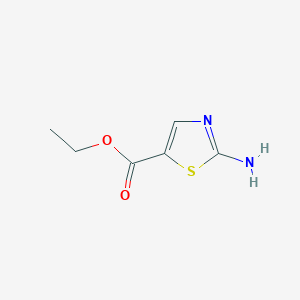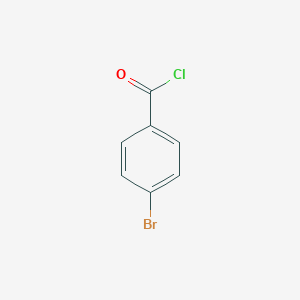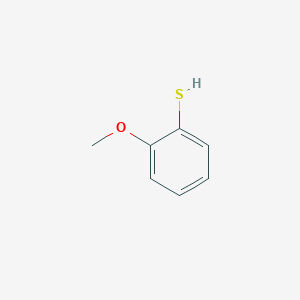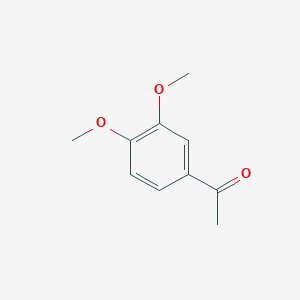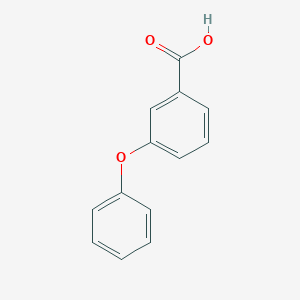
3-苯氧基苯甲酸
描述
3-phenoxybenzoic acid is a phenoxybenzoic acid in which the phenoxy group is meta to the carboxy group. It is a metabolite of pyrethroid insecticides. It has a role as a human xenobiotic metabolite and a marine xenobiotic metabolite.
科学研究应用
- 3-PBA 由于其持久性而在环境中广泛存在。研究人员探索了使用植物乳杆菌对其吸附行为。 这种细菌能有效地从水溶液中去除 3-PBA,使其成为环境修复的潜在候选者 .
- 在分析化学中,3-PBA 用作检测尿液残留的标准。 气相色谱-电子捕获检测器 (GC-ECD) 依赖 3-PBA 作为参考化合物来评估对拟除虫菊酯类农药的暴露 .
- 3-PBA 在聚醚酮的合成中得到应用。 这些聚合物具有很高的热稳定性、耐化学性和机械强度,在工程和材料科学中具有重要价值 .
- 3-PBA 的衍生物已被合成并研究其药理活性。值得注意的是,像 2-氰基丙-2-基 3-苯氧基苯甲酸这样的化合物表现出过氧化物酶体增殖物激活受体 γ 激动剂活性。 它们还激活葡萄糖激酶并抑制蛋白质糖基化,显示出潜在的治疗相关性 .
- 鉴于其作为合成拟除虫菊酯 (SP) 共有代谢物的作用,3-PBA 经常在环境样品中被检测到。 研究人员评估其存在以评估拟除虫菊酯使用对生态系统的影响 .
- 将植物乳杆菌 RS20 与其他微生物(例如菌株 SC-1)共培养可增强 3-PBA 的降解。 这种协同方法可以用于生物修复目的 .
环境修复和吸附
农药残留分析
聚合物合成
药理学研究
拟除虫菊酯应用后的环境监测
共培养体系中生物降解增强
作用机制
Target of Action
3-Phenoxybenzoic acid (3-PBA) primarily targets the peroxisome proliferator-activated receptor γ (PPAR-γ) and glucokinase . PPAR-γ is a nuclear receptor that plays a crucial role in the regulation of cellular differentiation, development, and metabolism . Glucokinase is an enzyme that facilitates the phosphorylation of glucose, a critical step in the glycolysis pathway .
Mode of Action
3-PBA exhibits agonist activity towards PPAR-γ . As an agonist, it binds to PPAR-γ, activating the receptor and triggering a cellular response. It also has the ability to activate glucokinase , thereby promoting the conversion of glucose to glucose-6-phosphate, a key step in the metabolism of glucose. Furthermore, 3-PBA has been found to inhibit protein glycation , a process that can lead to the formation of harmful advanced glycation end products in the body.
Biochemical Pathways
The activation of PPAR-γ by 3-PBA can influence various biochemical pathways, including those involved in lipid metabolism, glucose homeostasis, and inflammation . The activation of glucokinase enhances the glycolysis pathway, promoting the breakdown of glucose and the production of energy . The inhibition of protein glycation prevents the formation of advanced glycation end products, which are implicated in various pathological conditions, including diabetes and aging .
Result of Action
The activation of PPAR-γ and glucokinase by 3-PBA can lead to various molecular and cellular effects. These include the regulation of gene expression, modulation of cellular metabolism, and alteration of inflammatory responses . The inhibition of protein glycation can prevent the accumulation of harmful advanced glycation end products, potentially protecting against related pathological conditions .
生化分析
Biochemical Properties
3-Phenoxybenzoic acid interacts with several enzymes and proteins. For instance, certain derivatives of 3-Phenoxybenzoic acid, such as 2-cyanoprop-2-yl 3-phenoxybenzoate, have been found to exhibit peroxisome proliferator-activated receptor γ agonist activity and are capable of activating glucokinase and inhibiting protein glycation .
Cellular Effects
3-Phenoxybenzoic acid and its derivatives have been shown to have significant effects on various types of cells. For example, β-Cypermethrin and its metabolite 3-Phenoxybenzoic acid have been found to induce cytotoxicity and block granulocytic cell differentiation in HL-60 cells .
Molecular Mechanism
The molecular mechanism of 3-Phenoxybenzoic acid involves its interaction with various biomolecules. As mentioned earlier, certain derivatives of 3-Phenoxybenzoic acid can activate glucokinase, an enzyme that facilitates the phosphorylation of glucose, thereby playing a crucial role in carbohydrate metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Phenoxybenzoic acid can change over time. For instance, a bacterial strain, Bacillus sp., was shown to degrade 95.6% of 50 mg·L −1 3-Phenoxybenzoic acid within 72 hours in mineral salt medium .
Dosage Effects in Animal Models
The effects of 3-Phenoxybenzoic acid can vary with different dosages in animal models. Specific studies detailing the dosage effects of 3-Phenoxybenzoic acid in animal models are currently limited .
Metabolic Pathways
3-Phenoxybenzoic acid is involved in several metabolic pathways. For instance, it is a metabolite in the degradation pathway of deltamethrin, a type II pyrethroid pesticide .
Transport and Distribution
Given its role as a metabolite of pyrethroid pesticides, it is likely to be distributed widely in environments where these pesticides are used .
属性
IUPAC Name |
3-phenoxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O3/c14-13(15)10-5-4-8-12(9-10)16-11-6-2-1-3-7-11/h1-9H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXTDJHZGHOFSQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1038321 | |
| Record name | 3-Phenoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1038321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 3-Phenoxybenzoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041807 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
3739-38-6 | |
| Record name | 3-Phenoxybenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3739-38-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Phenoxybenzoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003739386 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Phenoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1038321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-phenoxybenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.020 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-PHENOXYBENZOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/69DC2655VH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 3-Phenoxybenzoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041807 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
149 - 150 °C | |
| Record name | 3-Phenoxybenzoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041807 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: [] 3-PBA exposure can induce cytotoxicity and block granulocytic cell differentiation in HL-60 cells, a human promyelocytic leukemia cell line. It achieves this by stimulating the intrinsic apoptotic pathway, inducing cell cycle arrest in the G1 stage, and inhibiting the expression of genes related to granulocytic differentiation. [] Additionally, 3-PBA has been shown to potentially induce dopaminergic degeneration, possibly contributing to Parkinson's-like pathologies. [] This effect may be linked to 3-PBA's interaction with the dopamine transporter (DAT) and its role in dysregulating cellular processes leading to α-synuclein aggregation. []
ANone: [] Research suggests that 3-PBA, particularly its metabolite 3-phenoxybenzyl alcohol, might possess estrogenic properties. In vitro studies using MCF-7 breast cancer cells showed that 3-phenoxybenzyl alcohol stimulated cell proliferation, even more so than estradiol. [] More research is needed to fully understand the endocrine-disrupting potential of 3-PBA and its metabolites.
ANone: The molecular formula of 3-PBA is C13H10O3 and its molecular weight is 214.22 g/mol.
ANone: [] Studies show that replacing the nitrogen atom in 2-phenoxyanthranilic acid with oxygen or sulfur, resulting in compounds like 3-phenoxybenzoic acid or thiophenoxybenzoic acids, leads to a decrease in binding affinity to TTR. [] This suggests that the nitrogen atom plays a crucial role in the interaction with TTR. Interestingly, 3-phenoxybenzoic acid demonstrates a stronger binding affinity to TTR compared to 2-phenoxybenzoic acid, highlighting the importance of the carboxylic acid position on the benzene ring for optimal TTR binding. []
ANone: [] Chickens metabolize 3-PBA through two main pathways: O-dephenylation and conjugation with benzoylornithine. O-dephenylation, a novel metabolic route for pyrethroids in birds and mammals, represents a major metabolic pathway, accounting for 12% of the administered dose. [] In the second pathway, 2% of the administered dose is converted into four different benzoylornithine conjugates. Notably, the predominant conjugate is N2-(3-hydroxybenzoyl)-N5-benzoylornithine. [] Additionally, chickens can form an N-acetylornithine conjugate of 3-PBA, a rare occurrence in xenobiotic metabolism. []
ANone: [] Yes, significant differences exist in how various species metabolize and excrete 3-PBA. In mice, a major metabolite is N-(3-phenoxybenzoyl)taurine, a conjugation not observed in rats. [] Additionally, chickens demonstrate unique metabolic pathways for 3-PBA, including O-dephenylation and conjugation with benzoylornithine and N-acetylornithine, which are not significant pathways in mammals. [, ] These differences highlight the importance of considering species-specific metabolism when assessing the environmental and health impacts of 3-PBA.
ANone: [] Rats primarily eliminate 3-PBA and its metabolite, 4'-hydroxy-3-phenoxybenzoic acid (4'HO3PBA), in their urine as the O-sulfate ester of 4'HO3PBA (4'HOSO2O3PBA). [] Biliary excretion also plays a role, with higher doses of 3-PBA leading to increased biliary excretion. [] Interestingly, enterohepatic circulation contributes to the complex disposition of 3-PBA in rats. Glucuronide conjugates of 3-PBA and 4'HO3PBA excreted in bile are deconjugated by gut bacteria, allowing reabsorption of the free benzoic acids, which are then further metabolized and excreted, mainly as the sulfate ester in urine. []
ANone: [] Research suggests that 3-PBA, a metabolite of commonly used pyrethroid insecticides, could be linked to an increased risk of all-cause and cardiovascular disease mortality. [] Furthermore, 3-PBA exposure has been associated with an elevated risk of diabetes, particularly among younger adults and individuals with high cotinine levels, a marker of tobacco exposure. [] Additionally, there is a possible link between 3-PBA exposure and depression symptoms in elderly populations. [] Further research is crucial to confirm these findings and elucidate the underlying mechanisms.
ANone: [] Although more research is needed, some studies indicate a potential link between pyrethroid exposure and an increased risk of Parkinson's disease (PD). [] Specifically, 3-PBA, a common metabolite of many pyrethroids, has been shown to induce dopaminergic degeneration in animal models, a hallmark of PD. [] This effect appears to be mediated by 3-PBA's interaction with the dopamine transporter and its role in promoting the aggregation of α-synuclein, a protein implicated in PD pathogenesis. []
ANone: [] While more research is necessary, some evidence suggests a potential association between 3-PBA exposure and thyroid function. [] A study on pregnant women found that higher 3-PBA levels were linked to levothyroxine use, a medication for hypothyroidism. [] This finding raises the possibility of a 3-PBA–thyroid hormone antagonistic effect, warranting further investigation.
ANone: [, , ] 3-PBA is frequently employed as a biomarker for assessing human exposure to various pyrethroid insecticides. [, , ] This is because 3-PBA is a common metabolite of many pyrethroids, and its presence in urine can provide valuable information about recent exposure levels. [, , ]
ANone: [, , , , , , ] Researchers employ a variety of analytical techniques to accurately quantify 3-PBA in different matrices. Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) coupled with UV detection or tandem mass spectrometry are widely used methods for determining 3-PBA concentrations in urine, soil, and microbial degradation systems. [, , , , , , ] These techniques provide high sensitivity and selectivity, enabling the accurate measurement of 3-PBA levels in complex matrices.
ANone: [] Yes, a method has been developed to convert various type II pyrethroids into 3-PBA prior to analysis, allowing for a more sensitive and convenient way to screen for total type II pyrethroid contamination in complex matrices like citrus oils and environmental water samples. [] This approach offers advantages over detecting individual pyrethroids or using nonspecific antibodies for immunoassays.
ANone: [] 3-PBA, a metabolite of widely used pyrethroid insecticides, raises ecological concerns due to its persistence in the environment, especially on urban hard surfaces like concrete. [] Its presence in urban runoff can lead to the contamination of surface water, potentially impacting aquatic organisms and ecosystems. [] Therefore, it's crucial to develop effective strategies to mitigate the environmental risks posed by 3-PBA.
ANone: [, , , , , , , , , ] Yes, several bacterial strains have been identified that can degrade 3-PBA, using it as a sole carbon source. [, , , , , , , , , ] These strains, belonging to genera like Klebsiella, Sphingobium, and Bacillus, demonstrate varying degradation efficiencies and metabolic pathways for 3-PBA breakdown. [, , , , , , , , , ] Research into the enzymatic mechanisms and genetic basis of 3-PBA degradation is crucial for developing efficient bioremediation strategies for environments contaminated with pyrethroid insecticides.
ANone: [] The co-metabolic degradation of β-cypermethrin (β-CY), a pyrethroid insecticide that produces 3-PBA as a metabolite, can be influenced by the presence of other compounds. For instance, the co-culture of Bacillus licheniformis B-1 and Aspergillus oryzae M-4 demonstrated enhanced degradation of both β-CY and 3-PBA compared to individual cultures. [] This synergistic effect is attributed to the ability of each strain to degrade the toxic intermediates produced by the other strain during co-metabolism, highlighting the importance of microbial consortia in efficient bioremediation. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

